molecular formula C9H11BrClNO B13063134 (3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL

(3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL

Cat. No.: B13063134
M. Wt: 264.54 g/mol
InChI Key: VGVWYISKDVRHMU-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL: is a chiral compound with a specific stereochemistry at the third carbon atom This compound is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, along with a hydroxyl group on the propan-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL typically begins with commercially available starting materials such as 2-bromo-4-chlorobenzaldehyde and (S)-alanine.

    Key Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods:

    Batch Process: In an industrial setting, the synthesis may be carried out in a batch process where the reactions are performed in large reactors with precise control over reaction parameters.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes due to its unique structural features.

Medicine:

    Pharmaceutical Development: It is explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

    Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: (3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL may interact with specific enzymes, altering their activity and leading to various biological effects.

    Receptor Binding: The compound may bind to certain receptors, modulating their function and influencing cellular pathways.

Comparison with Similar Compounds

    (3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL: Similar structure but with a fluorine atom instead of chlorine.

    (3S)-3-Amino-3-(2-chloro-4-bromophenyl)propan-1-OL: Similar structure but with the positions of bromine and chlorine swapped.

Uniqueness:

    Structural Features: The specific arrangement of bromine and chlorine atoms on the phenyl ring, along with the stereochemistry at the third carbon, makes (3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL unique.

    Reactivity: The compound’s reactivity in various chemical reactions is influenced by its unique structural features, making it distinct from similar compounds.

Biological Activity

(3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL, identified by its CAS number 1273603-59-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C9H11BrClNOC_9H_{11}BrClNO, with a molecular weight of approximately 264.55 g/mol. The compound features a chiral center at the third carbon, contributing to its specific stereochemistry and biological interactions.

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding and potential receptor binding, while the halogenated phenyl ring may influence lipophilicity and cellular uptake.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of this compound against several cancer cell lines. For instance, in vitro assays have demonstrated that it exhibits significant growth inhibition in human colorectal cancer cells (HCT116) and breast cancer cell lines (MCF-7). The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis.

Cell LineIC50 (µM)Mechanism of Action
HCT1162.18Induction of apoptosis via p53 pathway
MCF-75.00Cell cycle arrest and apoptosis

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specific assays have indicated that it may inhibit certain kinases involved in cancer progression, thereby reducing tumor growth.

Case Studies

  • Study on Antiproliferative Activity :
    A study published in MDPI evaluated various derivatives of similar compounds, including this compound. The results indicated that modifications to the phenyl group significantly impacted biological activity, with halogenated derivatives showing enhanced potency against cancer cell lines .
  • Mechanistic Insights :
    Another research article focused on the interaction of this compound with cellular pathways. It was found that the compound activates p53-dependent pathways in HCT116 cells, indicating a potential mechanism for its antiproliferative effects .

Safety and Toxicity

While preliminary studies indicate promising biological activity, safety assessments are crucial for further development. Toxicological evaluations are necessary to determine the compound's safety profile in vivo, particularly regarding long-term exposure and potential side effects.

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

(3S)-3-amino-3-(2-bromo-4-chlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrClNO/c10-8-5-6(11)1-2-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1

InChI Key

VGVWYISKDVRHMU-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Br)[C@H](CCO)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(CCO)N

Origin of Product

United States

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